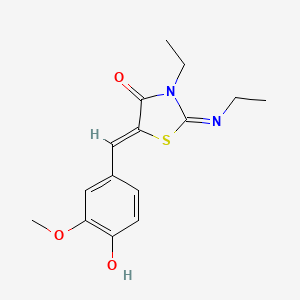

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of thiazolidinone, a heterocyclic compound that contains a thiazole ring fused to a lactam structure. This class of compounds is known for its biological activity and potential medicinal applications. The specific compound mentioned features an ethyl group, an ethylimino substituent, and a 4-hydroxy-3-methoxybenzylidene moiety, which suggests potential for interaction with biological targets due to the presence of a hydroxyl group and a methoxy group.

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of various aldehydes with thiazolidine-2,4-dione or related precursors. In the context of the provided papers, a related synthesis approach is described where (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives are synthesized by reacting acetic acid chlorides with 5-(hydroxybenzylidene) thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin derivatives . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidine ring, which can engage in various intermolecular interactions. In a related study, the molecular structure of a similar compound was analyzed using Hirshfeld surface analysis and density functional theory (DFT) calculations . Such analyses can provide insights into the intermolecular contacts, vibrational frequencies, and chemical shift values, which are crucial for understanding the behavior of the compound in different environments.

Chemical Reactions Analysis

Thiazolidinone derivatives can participate in a range of chemical reactions, including hydrogen bonding and other non-covalent interactions. For instance, supramolecular structures of thiazolidinone derivatives have been studied, revealing hydrogen-bonded dimers, chains, and sheets formed through various hydrogen bonds and interactions . These interactions are significant as they can influence the biological activity and solubility of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of substituents such as hydroxyl, methoxy, and ethyl groups can affect properties like solubility, melting point, and reactivity. The electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also important as they can impact the compound's ability to interact with biological targets . Additionally, the antibacterial activity of related compounds has been tested, showing activity against Gram-positive bacterial strains, which suggests that the compound may also possess similar properties .

Aplicaciones Científicas De Investigación

Biological Potential and Synthetic Development

1,3-Thiazolidin-4-ones and their functionalised analogues, such as glitazones, rhodanines, and pseudothiohydantoins, have demonstrated significant pharmacological importance, found in commercial pharmaceuticals. The synthesis of these nuclei started in the mid-nineteenth century, with various methodologies developed for obtaining these structures. They show potential activities against different diseases, indicating a promising future in medicinal chemistry. The green synthesis of these compounds is highlighted due to environmental considerations (Santos, Silva, & Jones Junior, 2018).

Recent Biological Activities

Thiazolidin-4-ones, as a crucial heterocyclic ring system, have been focused on for their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. Recent studies, particularly from 2020 and 2021, have provided insights into the influence of different substituents on their biological activity. This information is instrumental in the rational design of new small molecules with enhanced drug efficacy among thiazolidin-4-ones (Mech, Kurowska, & Trotsko, 2021).

Propiedades

IUPAC Name |

(5Z)-3-ethyl-2-ethylimino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-4-16-15-17(5-2)14(19)13(21-15)9-10-6-7-11(18)12(8-10)20-3/h6-9,18H,4-5H2,1-3H3/b13-9-,16-15? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZBTKMGTPBZBQ-MXEOFEFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)O)OC)S1)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/S1)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-3-isobutyl-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2547882.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2547884.png)

![2-[(4-Chlorobenzyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2547891.png)

![2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide](/img/structure/B2547895.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2547896.png)

![N-(4-ethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2547898.png)

![2-((3,4-dichlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2547902.png)

![2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(2-phenylphenyl)acetamide](/img/structure/B2547903.png)